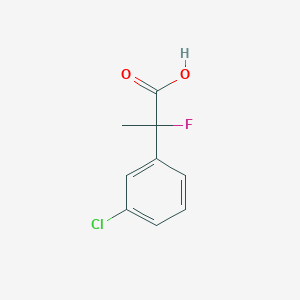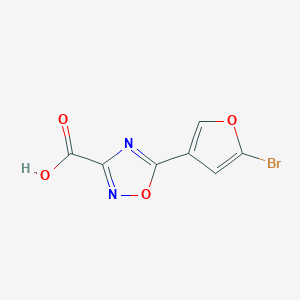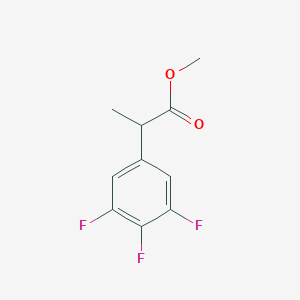
Methyl 2-(3,4,5-trifluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,4,5-trifluorophenyl)propanoate: is an organic compound with the molecular formula C10H9F3O2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 3, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(3,4,5-trifluorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(3,4,5-trifluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3,4,5-trifluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2-(3,4,5-trifluorophenyl)propanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 2-(3,4,5-trifluorophenyl)propanol, using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 2-(3,4,5-trifluorophenyl)propanoic acid.
Reduction: 2-(3,4,5-trifluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(3,4,5-trifluorophenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl groups impart unique electronic properties, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorinated organic molecules on biological systems. Its derivatives may exhibit interesting bioactivity, which can be explored for potential therapeutic applications.
Medicine: The compound’s derivatives are investigated for their potential as drug candidates. The presence of trifluoromethyl groups can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which methyl 2-(3,4,5-trifluorophenyl)propanoate exerts its effects depends on its specific application. In general, the trifluoromethyl groups can influence the compound’s reactivity and interaction with molecular targets. For example, in pharmaceutical applications, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
- Methyl 3-(2,4,5-trifluorophenyl)propanoate
- Methyl 2-(2,4,5-trifluorophenyl)propanoate
- Methyl 2-(3,4-difluorophenyl)propanoate
Comparison: Methyl 2-(3,4,5-trifluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence the compound’s electronic properties and reactivity compared to its analogs. The trifluoromethyl groups at the 3, 4, and 5 positions provide a distinct steric and electronic environment, which can affect the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
methyl 2-(3,4,5-trifluorophenyl)propanoate |
InChI |
InChI=1S/C10H9F3O2/c1-5(10(14)15-2)6-3-7(11)9(13)8(12)4-6/h3-5H,1-2H3 |
InChI Key |
CQGHKRAQVYLGFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)F)F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


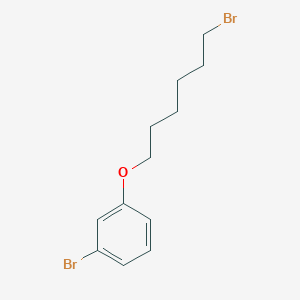
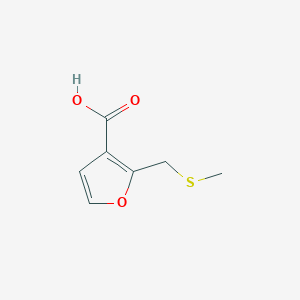
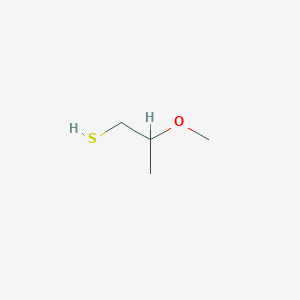
![4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13065598.png)
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)




![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
